4-chloro-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
4-chloro-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a trifluoromethyl group, which often imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride.
Alkylation: The sulfonyl chloride is reacted with prop-2-en-1-amine under basic conditions to form the desired sulfonamide.
Reaction Conditions: Common reagents include a base such as triethylamine or sodium hydroxide, and the reaction is typically carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The prop-2-en-1-yl group can be oxidized to form corresponding alcohols or acids.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential therapeutic uses.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific application. For instance:
Antimicrobial Activity: It may inhibit bacterial enzymes by mimicking the structure of natural substrates.
Enzyme Inhibition: It could bind to the active site of enzymes, blocking their activity.
Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(prop-2-en-1-yl)benzenesulfonamide: Lacks the trifluoromethyl group, which may affect its chemical properties.
3-(trifluoromethyl)benzenesulfonamide: Lacks the chloro and prop-2-en-1-yl groups, leading to different reactivity and applications.
N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzenesulfonamide: Lacks the chloro group, which may influence its biological activity.
Uniqueness
The presence of both the chloro and trifluoromethyl groups in 4-chloro-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide imparts unique chemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-N-prop-2-enyl-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2S/c1-2-5-15-18(16,17)7-3-4-9(11)8(6-7)10(12,13)14/h2-4,6,15H,1,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXGUYOZLGWIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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